8-Bromo-9-methyl-9H-adenine

Adenosine Receptor Radioligand Binding Medicinal Chemistry

8-Bromo-9-methyl-9H-adenine (CAS 56489-40-8) is a synthetic, C8-brominated purine derivative of adenine. Its structure features a bromine atom at the 8-position and a methyl group at the N9-position of the adenine core, giving it the molecular formula C6H6BrN5 and a molecular weight of 228.05 g/mol.

Molecular Formula C6H6BrN5
Molecular Weight 228.05 g/mol
CAS No. 56489-40-8
Cat. No. B1194980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-9-methyl-9H-adenine
CAS56489-40-8
Synonyms8-bromo-9-methyladenine
Molecular FormulaC6H6BrN5
Molecular Weight228.05 g/mol
Structural Identifiers
SMILESCN1C2=NC=NC(=C2N=C1Br)N
InChIInChI=1S/C6H6BrN5/c1-12-5-3(11-6(12)7)4(8)9-2-10-5/h2H,1H3,(H2,8,9,10)
InChIKeyICJDGKILGBQWGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-9-methyl-9H-adenine (CAS 56489-40-8): A Strategic Purine Scaffold for Adenosine Receptor Antagonism and C8-Functionalization


8-Bromo-9-methyl-9H-adenine (CAS 56489-40-8) is a synthetic, C8-brominated purine derivative of adenine. Its structure features a bromine atom at the 8-position and a methyl group at the N9-position of the adenine core, giving it the molecular formula C6H6BrN5 and a molecular weight of 228.05 g/mol [1]. This compound is recognized in drug discovery databases as an inhibitor of adenosine A1, A2A, and A2B receptors [2]. Its dual functionality as a bioactive ligand and a versatile synthetic intermediate for regioselective metalation makes it a valuable, non-interchangeable research tool [3].

Procurement Risk: Why 8-Bromo-9-methyl-9H-adenine Cannot Be Replaced by Other 8-Halo or N9-Substituted Adenines


Substituting 8-Bromo-9-methyl-9H-adenine with close analogs like 8-chlorocaffeine, 8-H-9-methyladenine, or 8-iodo-9-methyladenine introduces significant risk of experimental failure. The specific halogen at C8 dictates the reactivity in key downstream applications: the C8-Br bond is critical for mild, regioselective oxidative addition to low-valent metals like Pt(0), an entry point to novel organometallic purine complexes [1]. Furthermore, the N9-methyl group profoundly influences adenosine receptor subtype selectivity, as demonstrated by the differential binding profiles of 9-alkyl-8-bromo-adenine series [2]. An ad hoc switch would alter both the synthetic utility and the biological target engagement profile, invalidating established protocols and comparative data.

Head-to-Head Evidence: Quantified Performance of 8-Bromo-9-methyl-9H-adenine vs. Key Alternatives


A2A Adenosine Receptor Binding Affinity: 8-Br-9-Me vs. 8-H-9-Me Adenine

8-Bromo-9-methyl-9H-adenine demonstrates a substantial gain in affinity for the human adenosine A2A receptor compared to its non-brominated parent scaffold. A direct comparison of Ki values reveals a multifold tighter binding for the brominated derivative [1].

Adenosine Receptor Radioligand Binding Medicinal Chemistry

Regioselective C8-Metalation: Pt(0) Oxidative Addition with 8-Cl-Caffeine vs. 8-Br-9-Me-Adenine

The specific C8-Br bond in 8-Bromo-9-methyl-9H-adenine is essential for a mild and highly regioselective oxidative addition to [Pt(PPh3)4] to yield a stable C8-metalated Pt(II) ylidene complex. This methodology was demonstrated in direct comparison with 8-chlorocaffeine, where the C8-Cl bond was cleaved, providing concrete evidence that the halogen identity dictates reactivity [1]. The C8-metalated product serves as a unique synthon for further derivatization.

Organometallic Chemistry Synthetic Methodology Regioselective Functionalization

Adenosine Receptor Subtype Selectivity Profile: A2A vs. A1 Antagonism

8-Bromo-9-methyl-9H-adenine displays a meaningful selectivity window for the A2A receptor over the A1 receptor. The TTD database lists it as an inhibitor of both, but quantitative binding data confirms a clinically relevant selectivity gap [1]. This contrasts with many non-selective adenosine antagonists which show high affinity for the A1 receptor, leading to undesirable cardiovascular side effects.

Receptor Selectivity Antagonist Profiling Drug Discovery

Where 8-Bromo-9-methyl-9H-adenine Delivers Unique Value: Key Application Scenarios


Development of A2A Receptor-Selective Antagonists for CNS and Immuno-Oncology

The quantified >80-fold affinity gain for the A2A receptor over the non-brominated parent, combined with a favorable selectivity profile over the A1 receptor, makes 8-Bromo-9-methyl-9H-adenine a superior starting point for lead optimization in A2A antagonist programs [1]. Researchers targeting Parkinson's disease or cancer immunotherapy can avoid the confounding cardiotoxic A1 engagement seen with less selective scaffolds [2].

Synthesis of C8-Metalated Purine Complexes for Catalysis and Bioinorganic Chemistry

As demonstrated by the Hahn group, the C8-Br bond in this compound is uniquely suited for the regioselective oxidative addition to Pt(0), forming stable, C8-bound ylidene Pt(II) complexes [1]. Procuring this specific brominated adenine is mandatory for research groups exploring purine-based metallodrugs or novel transition-metal catalysts that leverage the nucleobase scaffold.

Structure-Activity Relationship (SAR) Studies on Adenosine Receptor Isoforms

The compound serves as a critical comparator in SAR studies designed to dissect the roles of the N9-alkyl and C8-halogen substituents. Its availability and quantified data point (A2A Ki = 120 nM) allow medicinal chemists to benchmark new synthetic analogs, ensuring experimental consistency and reproducibility across compound series [1].

Bifunctional Ligand Design for Targeted Protein Degradation (PROTACs)

The C8-Br group provides a synthetic handle for further derivatization via cross-coupling, enabling the attachment of linker moieties to the purine core without disrupting the N9-methyl group's beneficial receptor-binding interactions. This bifunctionality is a key differentiator for creating PROTACs that target adenosine receptors [1].

Quote Request

Request a Quote for 8-Bromo-9-methyl-9H-adenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.